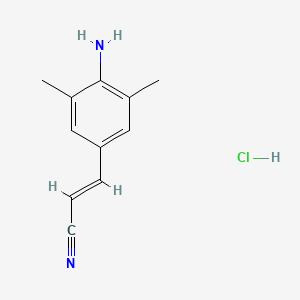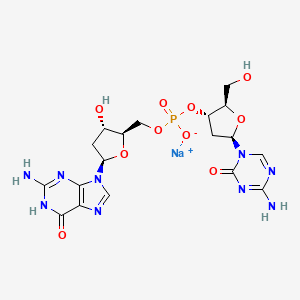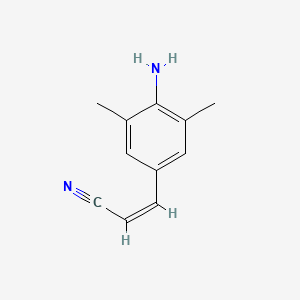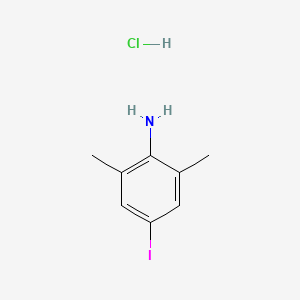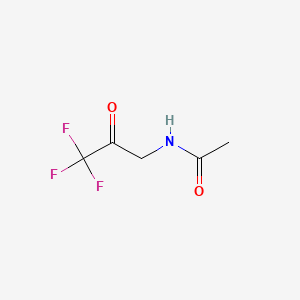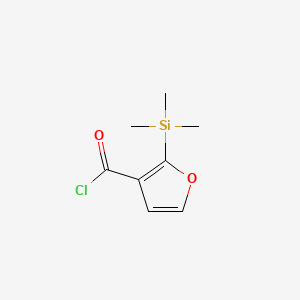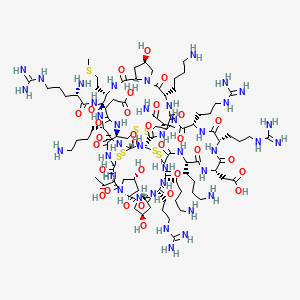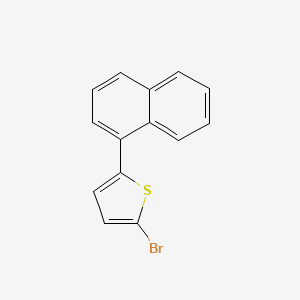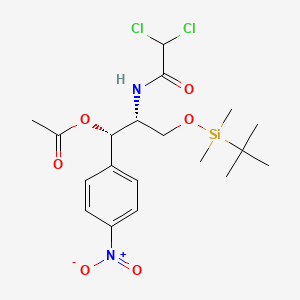
Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate is a complex organic compound with a variety of functional groups, including silyl ethers, amides, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate typically involves multiple steps. One common route includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride, followed by the introduction of the dichloroacetamido group through an amide coupling reaction. The nitrophenyl group is usually introduced via a nitration reaction of an aromatic precursor.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The silyl ether group can be deprotected using fluoride ions, such as tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride for deprotection of silyl ethers.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Deprotection of Silyl Ether: Formation of the free hydroxyl group.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be used to study enzyme interactions and protein modifications due to the presence of the amide and nitro groups.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The silyl ether group can be selectively deprotected, allowing for targeted delivery of the active compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used for the protection of hydroxyl groups.
2,2-Dichloroacetamide: A common amide used in organic synthesis.
4-Nitrophenyl acetate: Used as a model compound in enzymatic studies.
Uniqueness
Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both silyl ether and nitro groups allows for selective modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
864529-27-1 |
|---|---|
Molecular Formula |
C19H28Cl2N2O6Si |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
[(1R,2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate |
InChI |
InChI=1S/C19H28Cl2N2O6Si/c1-12(24)29-16(13-7-9-14(10-8-13)23(26)27)15(22-18(25)17(20)21)11-28-30(5,6)19(2,3)4/h7-10,15-17H,11H2,1-6H3,(H,22,25)/t15-,16-/m1/s1 |
InChI Key |
CFLYOAVJFORAKJ-HZPDHXFCSA-N |
SMILES |
CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl |
Synonyms |
N-[(1R,2R)-2-(Acetyloxy)-1-(O-tert-butyldimethylsilyl)methyl-2-(4-nitrophenyl)ethyl]-2,2-dichloro-acetamide; N-[(1R,2R)-2-(Acetyloxy)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(4-nitrophenyl)ethyl]-2,2-dichloro-acetamide. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1r-[1alpha(r*),2beta]]-alpha-Methoxy-benzeneacetic acid 1,2,3,4-tetrahydro-7-methoxy-2-[(1-oxopropyl)amino]-1-naphthalenyl ester](/img/structure/B584281.png)
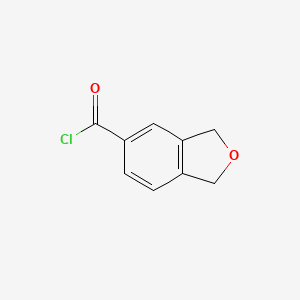
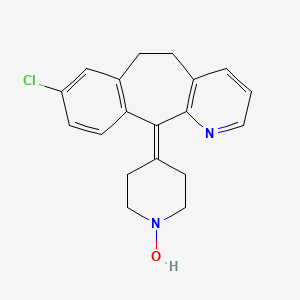
![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)
